molecular formula C6H7ClO2 B578383 2-Furanmethanol, 5-(chloromethyl)- CAS No. 1265365-41-0

2-Furanmethanol, 5-(chloromethyl)-

Cat. No. B578383
CAS RN: 1265365-41-0
M. Wt: 146.57
InChI Key: SCMVVLJZNNJDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanmethanol, 5-(chloromethyl)-, also known as furfuryl chloride, is an organic compound with the chemical formula C5H5ClO. It is a colorless liquid that is used in various industrial applications, including the production of resins, plastics, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 2-Furanmethanol, 5-(chloromethyl)- chloride involves its ability to act as an electrophile, which can react with nucleophiles, such as oxygen, nitrogen, and sulfur-containing compounds. This reaction can lead to the formation of various functional groups, such as ethers, amines, and thioethers.
Biochemical and Physiological Effects:
Furfuryl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have toxic effects on aquatic organisms, such as fish and algae. It has also been reported to cause irritation to the skin and eyes in humans.

Advantages And Limitations For Lab Experiments

Furfuryl chloride has several advantages for lab experiments, including its ability to react with various nucleophiles, which can lead to the formation of a wide range of functional groups. It is also relatively easy to synthesize and is commercially available. However, it has limitations, including its toxicity and potential for environmental harm.

Future Directions

There are several future directions for research involving 2-Furanmethanol, 5-(chloromethyl)- chloride. One area of research could focus on the development of more efficient and environmentally friendly synthesis methods. Another area of research could focus on the use of 2-Furanmethanol, 5-(chloromethyl)- chloride in the synthesis of novel compounds with potential pharmaceutical applications. Finally, research could be conducted on the toxicological effects of 2-Furanmethanol, 5-(chloromethyl)- chloride and its potential impact on human health and the environment.
Conclusion:
In conclusion, 2-Furanmethanol, 5-(chloromethyl)- chloride is an important organic compound with various industrial and scientific research applications. It is synthesized by the reaction of 2-Furanmethanol, 5-(chloromethyl)- alcohol with hydrochloric acid and can be used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis. Furfuryl chloride has the ability to act as an electrophile, which can lead to the formation of various functional groups. However, it has limitations, including its toxicity and potential for environmental harm. Future research directions could focus on the development of more efficient and environmentally friendly synthesis methods, the synthesis of novel compounds with potential pharmaceutical applications, and the toxicological effects of 2-Furanmethanol, 5-(chloromethyl)- chloride.

Synthesis Methods

Furfuryl chloride can be synthesized by the reaction of 2-Furanmethanol, 5-(chloromethyl)- alcohol with hydrochloric acid. The reaction proceeds via an electrophilic substitution mechanism, where the chlorine atom replaces the hydroxyl group of 2-Furanmethanol, 5-(chloromethyl)- alcohol. The reaction can be carried out under various conditions, including refluxing with concentrated hydrochloric acid or using a Lewis acid catalyst.

Scientific Research Applications

Furfuryl chloride has been used in various scientific research applications, including the synthesis of heterocyclic compounds, such as furan derivatives, and as a reagent in organic synthesis. It has also been used in the production of resins, which are used in the manufacture of various products, such as adhesives, coatings, and composites.

properties

IUPAC Name

[5-(chloromethyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMVVLJZNNJDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanmethanol, 5-(chloromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.